molecular formula C14H21NO2 B5641595 N-(tert-butyl)-2-(3-ethylphenoxy)acetamide

N-(tert-butyl)-2-(3-ethylphenoxy)acetamide

Cat. No. B5641595
M. Wt: 235.32 g/mol
InChI Key: KTKPTNODIBJTPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives, including compounds similar to N-(tert-Butyl)-2-(3-ethylphenoxy)acetamide, often involves multi-step reaction sequences. For example, novel acetamide derivatives have been synthesized through a sequence starting from the Leuckart reaction, indicating the complexity and creativity involved in their synthesis (Rani, Pal, Hegde, & Hashim, 2016). Another approach utilized chemoselective monoacetylation in the presence of immobilized lipase, highlighting the diverse synthetic strategies employed for these compounds (Magadum & Yadav, 2018).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of substituents that significantly influence their properties and biological activities. For instance, compounds with tert-butyl and bromo groups at specific positions have shown notable activities (Rani et al., 2016). The crystal structure analysis of similar compounds has revealed intricate details such as intermolecular hydrogen bonds and intramolecular interactions, which are crucial for understanding their chemical behavior and reactivity (Sharma et al., 2018).

properties

IUPAC Name

N-tert-butyl-2-(3-ethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-11-7-6-8-12(9-11)17-10-13(16)15-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKPTNODIBJTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-(3-ethylphenoxy)acetamide

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